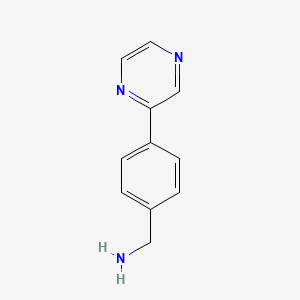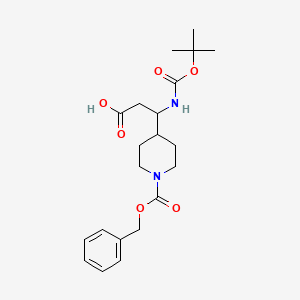
4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine
Vue d'ensemble
Description
4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a benzyloxy-substituted bromopyrimidine
Mécanisme D'action
Target of Action
Morpholine-containing compounds have been known to interact with various enzymes such as cathepsin s and cholinesterases . These enzymes play crucial roles in various biological processes, including protein degradation and neurotransmission, respectively.
Mode of Action
Morpholine derivatives have been reported to exhibit inhibitory activity against certain enzymes . The compound may interact with its target enzyme, leading to changes in the enzyme’s activity and subsequently affecting the biochemical processes that the enzyme is involved in.
Pharmacokinetics
In silico evaluations of similar morpholine-containing compounds have indicated promising pharmacokinetic and drug-likeness properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable halide, such as benzyl chloride, under basic conditions.
Morpholine Ring Formation: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Various substituted pyrimidines.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, including antidiabetic and anticancer compounds.
Material Science: The compound can be used in the synthesis of novel polymers and materials with specific properties, such as gas separation membranes.
Biological Studies: It can be used to study enzyme inhibition and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but lacks the benzyloxy group.
4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: Contains a morpholine ring and pyridine structure.
Morpholine-4-Carboxylic Acid Derivatives: Various derivatives with different substituents.
Uniqueness
4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine is unique due to the presence of both the benzyloxy and bromopyrimidine groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-(5-bromo-4-phenylmethoxypyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c16-13-10-17-15(19-6-8-20-9-7-19)18-14(13)21-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIIRAXOFYSJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654740 | |
| Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-23-8 | |
| Record name | 4-[5-Bromo-4-(phenylmethoxy)-2-pyrimidinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885952-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene](/img/structure/B3195031.png)
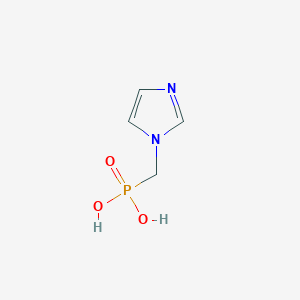
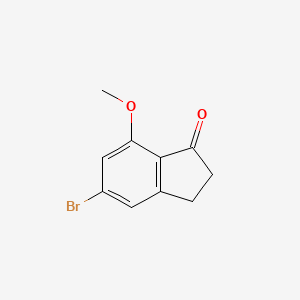

![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)

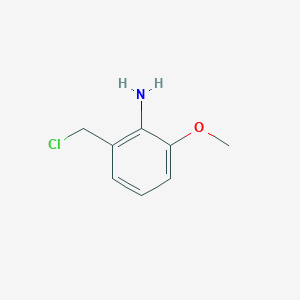
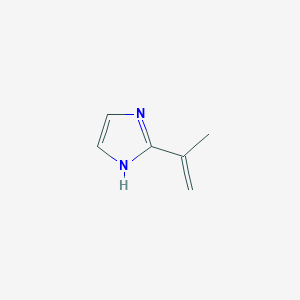
![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)
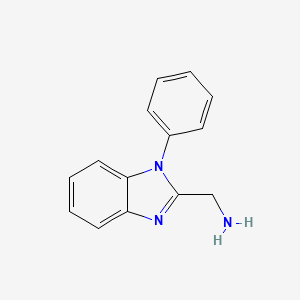
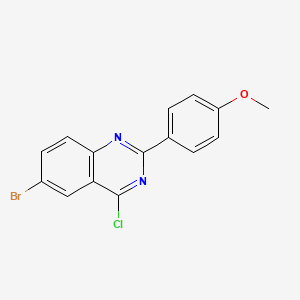
![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)
